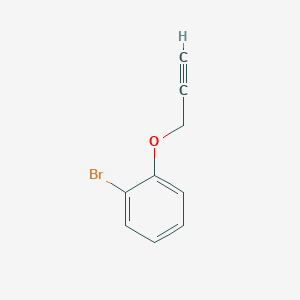

1-Bromo-2-(prop-2-yn-1-yloxy)benzene

Description

BenchChem offers high-quality 1-Bromo-2-(prop-2-yn-1-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2-(prop-2-yn-1-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCILWDWEHZCFHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40450904 | |

| Record name | 2-bromophenyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38770-76-2 | |

| Record name | 2-bromophenyl propargyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40450904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Features and Their Chemical Implications

The utility of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene stems directly from the distinct reactivity of its constituent functional groups. The strategic placement of a bromo group, an ether linkage, and a propargyl group on a benzene (B151609) ring creates a platform for a multitude of selective chemical reactions.

Key Properties of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene:

| Property | Value |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.06 g/mol |

| Key Functional Groups | Aryl Bromide, Ether, Terminal Alkyne |

The bromobenzene moiety is a cornerstone of its synthetic versatility. The carbon-bromine bond is a well-established reactive site for a variety of metal-catalyzed cross-coupling reactions. This allows for the straightforward formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of diverse molecular fragments. Furthermore, the ortho arrangement of the bromo and propargyloxy substituents influences the electronic properties of the aromatic ring, directing the course of further electrophilic aromatic substitution reactions.

The propargyl ether moiety contains the highly reactive terminal alkyne. This functional group is a linchpin in modern synthetic chemistry, most notably for its participation in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". nih.govsemanticscholar.org The terminal proton of the alkyne is acidic and can be removed to form an acetylide, which can then engage in various nucleophilic addition and coupling reactions. The ether linkage itself is generally stable, providing a robust connection between the aromatic core and the reactive alkyne group.

Contextualization As a Versatile Organic Building Block

The combination of an aryl halide and a terminal alkyne within the same molecule makes 1-Bromo-2-(prop-2-yn-1-yloxy)benzene an ideal substrate for synthesizing a wide range of complex organic structures, particularly heterocyclic compounds.

A primary application of this building block is in the synthesis of 1,2,3-triazoles . The terminal alkyne readily undergoes copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC) reactions with organic azides. This "click" reaction is exceptionally efficient and regioselective, providing a reliable method for constructing highly substituted triazole rings, which are prevalent scaffolds in medicinal chemistry. nih.govsemanticscholar.orgplos.org

Beyond triazoles, the dual functionality of the molecule allows for its use in sequential or tandem reactions to build other important heterocyclic cores. For instance, the alkyne can undergo intramolecular cyclization reactions, potentially leading to the formation of benzofuran (B130515) derivatives or other fused ring systems under appropriate catalytic conditions.

Furthermore, the aryl bromide component can be exploited in classic palladium-catalyzed cross-coupling reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.

Sonogashira Coupling: Reaction with terminal alkynes, a reaction where both functional groups of the molecule could potentially participate under different conditions.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This reactivity allows chemists to first modify the aromatic ring via cross-coupling and then utilize the alkyne for subsequent transformations, or vice-versa, providing significant strategic flexibility in synthetic planning.

Overview of Current Research Trends and Academic Significance

Direct Etherification via Alkylation of Substituted Phenols

The most common and direct route to 1-bromo-2-(prop-2-yn-1-yloxy)benzene involves the alkylation of a substituted phenol (B47542), a classic example of the Williamson ether synthesis. chemicalbook.com This method relies on the reaction of a phenoxide ion with an alkyl halide.

Conventional Strategies with Propargyl Halides

The synthesis of 1-bromo-2-(prop-2-yn-1-yloxy)benzene is readily achieved by reacting 2-bromophenol (B46759) with a propargyl halide, such as propargyl bromide. chemicalbook.complos.org This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the phenoxide, generated by deprotonating the phenol with a base, attacks the electrophilic carbon of the propargyl halide, displacing the halide and forming the ether linkage.

The general reaction is as follows:

This method is widely applicable for the synthesis of various aryl propargyl ethers from differently substituted phenols. semanticscholar.org

Optimization of Reaction Conditions (e.g., Base, Solvent, Temperature)

The efficiency of the etherification reaction is highly dependent on the choice of base, solvent, and temperature. A systematic optimization of these parameters is crucial for achieving high yields.

Base: A variety of bases can be employed to deprotonate the phenol, with potassium carbonate (K2CO3) and sodium hydride (NaH) being common choices. Studies have shown that K2CO3 is an effective and convenient base for this transformation, often leading to good yields. semanticscholar.orgplos.org The choice of base can be influenced by the acidity of the phenol and the desired reaction kinetics.

Solvent: The solvent plays a critical role in facilitating the SN2 reaction. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. Acetone (B3395972) has been identified as a particularly effective solvent for these reactions, providing good solvation and leading to high product yields. semanticscholar.orgplos.org Other solvents such as dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) have also been used, though in some cases with lower efficiency. plos.org

Temperature: The reaction temperature influences the rate of the reaction. Often, these reactions are carried out under reflux conditions to ensure a reasonable reaction rate. plos.org However, the optimal temperature can vary depending on the specific reactants and solvent used.

The following table summarizes the optimization of reaction conditions for the synthesis of a related aryl propargyl ether, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, from 2-bromo-4-methylphenol (B149215) and propargyl bromide, highlighting the impact of different bases and solvents on the reaction yield. plos.org

| Entry | Base (equiv.) | Solvent | Conditions | Yield (%) |

| 1 | LiH (2) | THF | Room Temp | 0 |

| 2 | K2CO3 (2) | Acetone | Reflux, 5 hrs | 74 |

This interactive table allows for sorting and filtering of the data.

Phase Transfer Catalysis Approaches to Enhance Reaction Efficiency

Phase transfer catalysis (PTC) offers a powerful method for enhancing the efficiency of reactions between reactants that are in different, immiscible phases, such as a solid or aqueous phase and an organic phase. crdeepjournal.org In the context of aryl propargyl ether synthesis, PTC can facilitate the transfer of the phenoxide anion from an aqueous or solid phase into the organic phase containing the propargyl halide. researchgate.net

This is typically achieved using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) hydrogen sulfate), which can form an ion pair with the phenoxide anion. researchgate.net This ion pair is soluble in the organic phase, allowing the reaction to proceed at the interface or within the organic phase. The use of PTC can lead to several advantages, including milder reaction conditions, reduced reaction times, and the ability to use less expensive and hazardous solvents and bases, such as aqueous sodium hydroxide. phasetransfer.comunimi.it

Bromination Routes on Propargyloxy-Substituted Arenes

An alternative synthetic approach to 1-bromo-2-(prop-2-yn-1-yloxy)benzene involves the direct bromination of a propargyloxy-substituted arene. This method relies on electrophilic aromatic substitution.

Electrophilic Aromatic Substitution for Bromine Introduction

The introduction of a bromine atom onto an aromatic ring is a classic example of an electrophilic aromatic substitution (SEAr) reaction. byjus.com In this process, an electrophilic bromine species, often generated from molecular bromine (Br2) with a Lewis acid catalyst like iron(III) bromide (FeBr3), is attacked by the electron-rich aromatic ring. lumenlearning.com Other brominating agents such as N-bromosuccinimide (NBS) can also be employed, sometimes in the presence of a proton source or a catalyst. nih.govnih.gov

The general mechanism involves the formation of a sigma complex (also known as an arenium ion), which is a resonance-stabilized carbocation intermediate. lumenlearning.com Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the brominated product. lumenlearning.com

Regioselectivity Control in Halogenation Reactions

The position of the incoming bromine atom on the aromatic ring is directed by the substituents already present. nih.govwku.edu The propargyloxy group (-O-CH2-C≡CH) is an activating, ortho-, para-directing group due to the lone pairs on the oxygen atom which can be donated into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack.

Therefore, the electrophilic bromination of 2-(prop-2-yn-1-yloxy)benzene would be expected to yield a mixture of 1-bromo-2-(prop-2-yn-1-yloxy)benzene (the ortho product) and 1-bromo-4-(prop-2-yn-1-yloxy)benzene (B3031416) (the para product). The ratio of these isomers can be influenced by steric hindrance and the specific reaction conditions. The bulky nature of the propargyloxy group might favor the formation of the para isomer to some extent.

Precise control over the regioselectivity can be challenging and may require the use of specific brominating agents or catalysts that can enhance the preference for one isomer over the other. nih.gov For instance, certain zeolites and the use of N-bromosuccinimide with silica (B1680970) gel have been shown to favor para-selectivity in the bromination of some aromatic compounds. nih.gov

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis provides powerful tools for the selective formation of carbon-carbon bonds, enabling the structural modification of aryl propargyl ethers like 1-bromo-2-(prop-2-yn-1-yloxy)benzene. Key among these are the Sonogashira and Suzuki-Miyaura coupling reactions, which allow for targeted functionalization at either the alkyne or the aryl bromide position.

The Sonogashira reaction is a highly efficient method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. researchgate.netlibretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netorganic-chemistry.org In the context of 1-bromo-2-(prop-2-yn-1-yloxy)benzene, the terminal alkyne group serves as a reactive handle for introducing various aryl or vinyl substituents.

The general mechanism involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with a palladium(II) species generated from the oxidative addition of the aryl halide to the palladium(0) catalyst. Subsequent reductive elimination yields the cross-coupled product and regenerates the palladium(0) catalyst. researchgate.net

While direct Sonogashira coupling on the 1-bromo-2-(prop-2-yn-1-yloxy)benzene substrate itself is plausible, related studies on similar structures demonstrate the versatility of this approach. For instance, deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides has been successfully developed, showcasing the reaction's tolerance to the propargyl ether moiety. sci-hub.se This suggests that 1-bromo-2-(prop-2-yn-1-yloxy)benzene could be coupled with various aryl halides (Ar-X) to yield diaryl acetylene (B1199291) derivatives, as depicted in the following generalized scheme.

Table 1: Representative Sonogashira Coupling Conditions This is an interactive data table. You can sort and filter the data.

| Catalyst System | Base | Solvent | Temperature | Reactants | Product Type |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ / CuI | Amine (e.g., NEt₃, piperidine) | THF, DMF | Room Temp to Reflux | Terminal Alkyne, Aryl Halide | Diaryl Acetylene |

| Palladacycle / Xphos | K₃PO₄ | Dioxane | 120 °C | Aryl Propargyl Alcohol, Aryl Chloride | Diaryl Acetylene |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide. libretexts.orgnih.gov This palladium-catalyzed reaction is particularly effective for creating biaryl structures. For 1-bromo-2-(prop-2-yn-1-yloxy)benzene, the aryl bromide moiety is the reactive site for Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl, heteroaryl, or vinyl groups while preserving the propargyl ether functionality. nih.govrsc.org

The reaction's success with substrates containing unprotected functional groups, such as ortho-bromoanilines, highlights its robustness and potential applicability to 1-bromo-2-(prop-2-yn-1-yloxy)benzene. nih.govresearchgate.net The catalytic cycle typically involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative (activated by a base) and reductive elimination to furnish the coupled product. libretexts.org

The application of this methodology would transform 1-bromo-2-(prop-2-yn-1-yloxy)benzene into various 2-(prop-2-yn-1-yloxy)biphenyl derivatives, which are precursors to more complex heterocyclic systems.

Table 2: Typical Suzuki-Miyaura Coupling Parameters This is an interactive data table. You can sort and filter the data.

| Palladium Catalyst | Ligand | Base | Solvent | Coupling Partner | Product Type |

|---|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | Arylboronic Acid | Biaryl |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME | Arylboronic Acid | Biaryl |

Derivatization from Precursors and Alternative Synthetic Pathways

The most direct and widely reported synthesis of 1-bromo-2-(prop-2-yn-1-yloxy)benzene involves the Williamson ether synthesis. plos.orgsemanticscholar.org This method utilizes readily available starting materials, 2-bromophenol and propargyl bromide, and is typically carried out under basic conditions.

The reaction proceeds via the deprotonation of 2-bromophenol by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired aryl propargyl ether. A variety of bases and solvents can be employed to optimize the reaction yield. Studies have shown that using potassium carbonate as the base in acetone is a convenient and efficient method, providing good to excellent yields. plos.orgsemanticscholar.org

Table 3: Optimization of Synthesis for Aryl Propargyl Ethers This is an interactive data table. You can sort and filter the data.

| Precursor 1 | Precursor 2 | Base | Solvent | Condition | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromophenol | Propargyl bromide | K₂CO₃ | Acetone | Reflux | Good-Excellent | chemicalbook.com, plos.org |

| Substituted Phenol | Propargyl bromide | K₂CO₃ | Acetone | Reflux | 53-85 | plos.org |

| 2-bromo-4-methyl phenol | Propargyl bromide | LiH | THF | Room Temp | 0 | semanticscholar.org |

Beyond its synthesis, 1-bromo-2-(prop-2-yn-1-yloxy)benzene and related aryl propargyl ethers can serve as precursors for various other molecules. For example, under thermal or catalytic conditions, they can undergo Claisen rearrangement, a nih.govnih.gov-sigmatropic shift, to form ortho-allenyl phenols, which can then cyclize to produce chromene derivatives. nsf.gov Furthermore, gold-catalyzed oxidation of aryl propargyl ethers provides an efficient route to chroman-3-ones, which are important intermediates in medicinal chemistry. nih.gov These alternative pathways highlight the synthetic utility of the aryl propargyl ether motif.

Reactions Involving the Aryl Bromide Moiety

The carbon-bromine (C-Br) bond on the aromatic ring is a key site for a variety of chemical transformations, enabling the introduction of new substituents and the formation of new carbon-carbon or carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (NAS) involves the replacement of a leaving group, such as bromide, on an aromatic ring by a nucleophile. However, aryl halides like 1-Bromo-2-(prop-2-yn-1-yloxy)benzene are generally inert to common nucleophilic substitution conditions that work for alkyl halides. libretexts.org For NAS to proceed, specific conditions are typically required, following one of two primary mechanisms.

The most common pathway is the SNAr (addition-elimination) mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO2 or -CN) positioned ortho or para to the leaving group. libretexts.orgyoutube.commasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms when the nucleophile attacks the ring. youtube.comlibretexts.org The subject molecule, 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, lacks such strong activating groups, making the SNAr pathway energetically unfavorable under standard conditions. libretexts.org

An alternative pathway for unactivated aryl halides is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. youtube.com This reaction requires exceptionally strong bases, such as sodium amide (NaNH2), and harsh conditions (high temperatures) to deprotonate the ring adjacent to the bromine, leading to the elimination of HBr and formation of a transient triple bond within the benzene (B151609) ring. youtube.com The nucleophile then attacks the benzyne intermediate. This pathway is a theoretical possibility for 1-Bromo-2-(prop-2-yn-1-yloxy)benzene but is not a commonly employed transformation due to the extreme conditions required and potential for side reactions involving the terminal alkyne.

The carbon-bromine bond can be selectively removed and replaced with a hydrogen atom through various reductive transformations. This process, known as hydrodebromination or reductive dehalogenation, is a fundamental reaction in organic synthesis. Common laboratory methods applicable to 1-Bromo-2-(prop-2-yn-1-yloxy)benzene include catalytic hydrogenation. This is typically achieved using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas (H2). A base is often added to neutralize the HBr byproduct. This method is generally effective for the reduction of aryl halides. Care must be taken with reaction conditions to avoid the simultaneous reduction of the alkyne functionality.

The aryl bromide moiety of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is an excellent electrophilic partner in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation (for reactions like Suzuki and Stille) or migratory insertion (for reactions like Heck), and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. nih.govlibretexts.org

This reactivity allows the bromine atom to be replaced by a diverse range of substituents, making the compound a valuable scaffold for building molecular complexity.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst/Reagents |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)2) | C(sp2)–C(sp2) or C(sp2)–C(sp3) | Pd Catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | C(sp2)–C(sp2) | Pd Catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N) |

| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | C(sp2)–C(sp) | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine) |

| Buchwald-Hartwig Amination | Amine (R2NH) | C(sp2)–N | Pd Catalyst, Phosphine Ligand, Base (e.g., NaOtBu) |

| Stille Coupling | Organostannane (e.g., Ar-SnBu3) | C(sp2)–C(sp2) | Pd Catalyst (e.g., Pd(PPh3)4) |

Reactivity of the Terminal Alkyne Functionality

The propargyl ether group contains a terminal alkyne, a highly versatile functional group renowned for its participation in cycloaddition reactions, particularly those central to the field of "click chemistry."

The terminal alkyne of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.gov This reaction is the premier example of "click chemistry," a concept defined by its high efficiency, mild reaction conditions, and formation of a single, stable product. nih.govrsc.org The CuAAC reaction joins a terminal alkyne with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole linkage. nih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt (like CuSO4) with a reducing agent (like sodium ascorbate). nih.gov The process is known for its remarkable functional group tolerance, proceeding reliably in a variety of solvents, including water, without affecting other parts of the molecule, such as the aryl bromide. nih.gov This allows for the straightforward conjugation of the 1-Bromo-2-(prop-2-yn-1-yloxy)benzene core to a wide range of azide-containing molecules.

| Alkyne Substrate | Azide Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| 1-Bromo-2-(prop-2-yn-1-yloxy)benzene | Benzyl Azide | CuSO4·5H2O, Sodium Ascorbate | 1-(2-Bromophenoxymethyl)-4-phenyl-1H-1,2,3-triazole |

| 1-Bromo-2-(prop-2-yn-1-yloxy)benzene | Azido-functionalized Polymer | Cu(I) salt (e.g., CuI) | Polymer-conjugated triazole |

| 1-Bromo-2-(prop-2-yn-1-yloxy)benzene | Azido-functionalized Biomolecule | Cu(I) with stabilizing ligands | Bioconjugate with triazole linker |

The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is another powerful click chemistry reaction for forming triazoles, with the significant advantage of proceeding without a cytotoxic copper catalyst. However, SPAAC relies on a fundamentally different principle than CuAAC. The driving force for the reaction is not a metal catalyst but the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnwur.nl This stored energy is released upon cycloaddition with an azide, allowing the reaction to proceed rapidly under physiological conditions. magtech.com.cn

Therefore, the terminal alkyne in 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, being linear and unstrained, is not a suitable substrate for participating directly in SPAAC as the alkyne component. magtech.com.cn SPAAC requires the reaction between a strained cyclooctyne and an azide.

For the 1-Bromo-2-(prop-2-yn-1-yloxy)benzene scaffold to be utilized in the context of SPAAC, it would first need to be chemically transformed into an azide. This could hypothetically be achieved through a multi-step synthesis, potentially converting the aryl bromide to an amino group and subsequently to an azide. This newly formed aryl azide derivative could then be reacted with a strained cyclooctyne (e.g., DIBO, BCN) to form a triazole via the SPAAC mechanism. wur.nlnih.gov This highlights the transformative potential of the molecule, where one functional group (the aryl bromide) could be modified to enable a specific type of reactivity at a distant site.

Intramolecular Cycloaddition Reactions (e.g., Nitrile Oxide Cycloaddition)

The propargyl group in 1-Bromo-2-(prop-2-yn-1-yloxy)benzene provides a reactive π-system (a dipolarophile) suitable for cycloaddition reactions. A prominent example of a potential intramolecular transformation is the 1,3-dipolar cycloaddition of a nitrile oxide. While direct examples involving 1-Bromo-2-(prop-2-yn-1-yloxy)benzene are not extensively documented, the reaction is a powerful tool for constructing heterocyclic systems. mdpi.comnih.gov

This process would require the introduction of a nitrile oxide precursor onto the benzene ring. For instance, an aldehyde could be installed at the ortho position to the propargyloxy group via an electrophilic aromatic substitution. Conversion of this aldehyde to an aldoxime, followed by in situ oxidation (e.g., using reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide), would generate a transient nitrile oxide. This highly reactive 1,3-dipole can then be trapped by the adjacent alkyne, leading to the formation of a fused isoxazole (B147169) ring system. mdpi.com The regioselectivity of such cycloadditions with terminal alkynes typically yields a 3,5-disubstituted isoxazole. youtube.com This intramolecular strategy provides an efficient route to complex, fused heterocyclic structures from a relatively simple starting material. mdpi.com

A plausible, albeit hypothetical, reaction sequence is outlined below:

| Step | Reactant | Reagents | Intermediate/Product | Reaction Type |

| 1 | 1-Bromo-2-(prop-2-yn-1-yloxy)benzene | 1. n-BuLi2. DMF | 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde | Ortho-lithiation/Formylation |

| 2 | 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde | NH₂OH·HCl | 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | Oximation |

| 3 | 2-Bromo-6-(prop-2-yn-1-yloxy)benzaldehyde oxime | NaOCl (bleach) | Fused Isoxazole Derivative | Intramolecular Nitrile Oxide Cycloaddition (INOC) |

Oxidative Transformations of the Alkyne Group

The terminal alkyne of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is susceptible to various oxidative transformations, most notably oxidative cleavage. arkat-usa.orgorgoreview.com This reaction breaks the carbon-carbon triple bond, typically yielding carboxylic acids. pressbooks.pubopenochem.org Common reagents for this transformation include strong oxidizing agents like ozone (O₃) followed by an oxidative workup, or potassium permanganate (B83412) (KMnO₄). orgoreview.com

For a terminal alkyne such as the one present in the title compound, oxidative cleavage results in the formation of a carboxylic acid from the internal alkyne carbon and carbon dioxide from the terminal carbon. pressbooks.pub This reaction effectively transforms the propargyloxy substituent into a (2-bromo-phenoxy)acetic acid moiety.

| Oxidizing Agent | Product | Reaction Conditions |

| 1. O₃2. H₂O | (2-Bromophenoxy)acetic acid + CO₂ | Ozonolysis with oxidative workup |

| KMnO₄, H₂O, heat | (2-Bromophenoxy)acetic acid + CO₂ | Strong oxidation |

Beyond complete cleavage, other oxidative reactions are possible. For instance, ruthenium-catalyzed oxidative cleavage of aryl propargyl ethers has been reported to yield aryl ketones. arkat-usa.orgresearchgate.net This suggests that under specific catalytic conditions, the alkyne could be transformed into a keto functional group while attached to the ether linkage.

Reactions of the Benzene Ring System

The substituted benzene ring is a hub of reactivity, influenced by the electronic properties of the bromo and propargyloxy substituents.

Further Electrophilic Aromatic Substitution Directed by Existing Substituents

The introduction of new substituents onto the benzene ring via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing groups. In 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, we have two substituents to consider:

Bromo group (-Br): This is a deactivating group due to its inductive electron withdrawal, but it is an ortho, para-director because its lone pairs can donate electron density through resonance to stabilize the cationic intermediate (arenium ion).

Propargyloxy group (-OCH₂C≡CH): This alkoxy group is an activating group and a strong ortho, para-director. The oxygen atom strongly donates electron density to the ring via resonance, which outweighs its inductive withdrawal.

When two substituents are present, the position of the incoming electrophile is determined by the combination of their directing effects. The powerful activating and directing effect of the alkoxy group dominates over the deactivating effect of the bromine atom. The directing effects of both groups are cooperative, reinforcing substitution at specific positions.

The positions ortho and para to the strongly activating propargyloxy group are C4 and C6. The positions ortho and para to the bromo group are C3 and C5 (C1 and C2 are already substituted). The C6 position is ortho to the propargyloxy group and is therefore strongly activated. The C4 position is para to the propargyloxy group and is also strongly activated. Therefore, electrophilic substitution is expected to occur primarily at the C4 and C6 positions, with the major product often being the para isomer (C4) due to reduced steric hindrance compared to the C6 position, which is sterically encumbered by two adjacent substituents.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Bromo-4-nitro-2-(prop-2-yn-1-yloxy)benzene |

| Bromination | Br₂, FeBr₃ | 1,4-Dibromo-2-(prop-2-yn-1-yloxy)benzene |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Bromo-3-(prop-2-yn-1-yloxy)phenyl)ethan-1-one |

Ring Functionalization via Other Methods

The aryl bromide functionality serves as a versatile handle for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation.

Sonogashira Coupling: This palladium- and copper-catalyzed reaction couples aryl halides with terminal alkynes. organic-chemistry.orgwikipedia.org The bromo group of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene can react with another terminal alkyne, providing a direct method to synthesize unsymmetrical di-alkyne substituted benzene derivatives. nih.govlibretexts.org This reaction is highly efficient for aryl bromides. researchgate.net

Heck Reaction: The Heck reaction is a palladium-catalyzed method to form substituted alkenes by coupling aryl halides with alkenes. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a variety of vinyl groups at the C1 position of the benzene ring, replacing the bromine atom. libretexts.org

Suzuki and Stille Couplings: These palladium-catalyzed reactions couple the aryl bromide with organoboron (Suzuki) or organotin (Stille) reagents, respectively. These are powerful methods for creating new carbon-carbon bonds, allowing for the introduction of alkyl, vinyl, or aryl groups.

The table below summarizes some potential cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Amine base | Aryl-alkyne |

| Heck | Alkene (CH₂=CHR) | Pd(0) or Pd(II) catalyst, Base | Substituted Alkene |

| Suzuki | Organoboronic acid/ester (R-B(OR)₂) | Pd(0) catalyst, Base | Biaryl or Alkyl/Vinyl-arene |

| Stille | Organostannane (R-SnR'₃) | Pd(0) catalyst | Biaryl or Alkyl/Vinyl-arene |

Cascade and Tandem Reaction Sequences

The multifunctional nature of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene makes it an ideal substrate for cascade or tandem reactions, where multiple bond-forming events occur in a single pot. researchgate.netresearchgate.net A particularly relevant sequence involves an initial cross-coupling at the aryl bromide site, followed by an intramolecular cyclization that engages the propargyl ether moiety.

A prime example is a tandem Sonogashira coupling-cyclization sequence. nih.gov In a hypothetical scenario, 1-Bromo-2-(prop-2-yn-1-yloxy)benzene could first undergo a Sonogashira coupling with a terminal alkyne that also contains a nucleophilic group (e.g., an alcohol or amine). The resulting intermediate, now bearing two alkyne-containing side chains, could then undergo an intramolecular cyclization. For instance, if the coupled alkyne was propargyl alcohol, the newly formed intermediate could potentially cyclize under basic or metal-catalyzed conditions to form a complex heterocyclic system, such as a substituted benzofuran (B130515) or chromene derivative.

Such sequences are highly valued for their efficiency, as they rapidly build molecular complexity from simple starting materials in a single operation, avoiding the need to isolate and purify intermediates. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct evidence for the presence of specific functional groups within a molecule.

The IR spectrum of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is expected to show characteristic absorption bands. A sharp peak around 3300 cm⁻¹ would correspond to the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch would appear as a weaker absorption around 2100 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would be observed in the 1600-1450 cm⁻¹ region. The C-O-C asymmetric stretching of the ether linkage would likely produce a strong band in the 1250-1000 cm⁻¹ range. The C-Br stretching vibration is expected in the fingerprint region, typically below 600 cm⁻¹.

Raman spectroscopy would complement the IR data, particularly for the symmetric and non-polar bonds. The C≡C triple bond, which often shows a weak IR signal, would be expected to produce a strong signal in the Raman spectrum.

Table 2: Predicted IR and Raman Active Vibrational Modes

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |

|---|---|---|---|

| Alkyne C-H | Stretching | ~3300 (strong, sharp) | ~3300 (strong) |

| Aromatic C-H | Stretching | 3100-3000 (medium) | 3100-3000 (strong) |

| Alkyne C≡C | Stretching | ~2150 (weak) | ~2150 (strong) |

| Aromatic C=C | Stretching | 1600-1450 (medium) | 1600-1450 (strong) |

| Ether C-O | Asymmetric Stretch | ~1250 (strong) | ~1250 (weak) |

| C-Br | Stretching | 600-500 (medium) | 600-500 (strong) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is expected to be dominated by the electronic transitions of the substituted benzene chromophore. The presence of the bromo and propargyloxy substituents on the benzene ring will influence the position and intensity of the absorption bands. Typically, substituted benzenes exhibit a strong absorption band (E-band) around 200 nm and a weaker, more structured band (B-band) around 250-280 nm, corresponding to π→π* transitions. The auxochromic effect of the ether oxygen and the bromo substituent would be expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in its structural confirmation.

The mass spectrum of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene would show a characteristic molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity. The fragmentation pattern would likely involve the cleavage of the ether bond, leading to the formation of a bromophenoxy radical cation or a propargyl cation. Another prominent fragmentation pathway could be the loss of the bromine atom.

Table 3: Predicted Mass Spectrometry Fragmentation

| m/z (predicted) | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 210/212 | [C₉H₇BrO]⁺ | Molecular Ion (M⁺, M+2⁺) |

| 171/173 | [C₆H₄BrO]⁺ | Loss of propargyl radical (•C₃H₃) |

| 131 | [C₉H₇O]⁺ | Loss of Br radical (•Br) |

| 39 | [C₃H₃]⁺ | Propargyl cation |

X-ray Crystallography for Definitive Solid-State Structural Determination

While a definitive single-crystal X-ray diffraction analysis for 1-Bromo-2-(prop-2-yn-1-yloxy)benzene has not been reported in the surveyed scientific literature, a detailed crystallographic study of the closely related compound, 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene , provides critical insights into the likely solid-state conformation and intermolecular interactions of this class of molecules. researchgate.net The analysis of this analog reveals key structural features determined by the interplay of the substituted benzene ring and the propargyl ether side chains.

The crystal structure of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene was determined to elucidate its precise three-dimensional arrangement. researchgate.net The compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net The crystallographic data provides a foundational understanding of the bond lengths, angles, and packing arrangement within the crystal lattice.

Detailed crystallographic data and refinement parameters from the study of 1,4-dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene are summarized in the tables below. researchgate.net

Interactive Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C₁₂H₈Br₂O₂ |

| Formula Weight | 360.01 |

| Temperature (K) | 273(2) |

| Wavelength (Å) | 0.71073 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 4.1957(13) |

| b (Å) | 13.402(4) |

| c (Å) | 11.160(3) |

| α (°) | 90 |

| β (°) | 99.645(10) |

| γ (°) | 90 |

| Volume (ų) | 618.7(3) |

| Z | 2 |

| Density (calculated) (Mg/m³) | 1.931 |

| Absorption Coefficient (mm⁻¹) | 7.085 |

| F(000) | 348 |

| Data Collection & Refinement | |

| Goodness-of-fit on F² | 1.056 |

| Final R indices [I>2σ(I)] | R₁ = 0.0287, wR₂ = 0.0682 |

| R indices (all data) | R₁ = 0.0315, wR₂ = 0.0701 |

Interactive Table 2: Selected Bond Lengths and Angles

| Bond | Length (Å) | Angle | Degrees (°) |

| Br1—C1 | 1.895(2) | C2—C1—Br1 | 118.88(18) |

| O1—C2 | 1.368(3) | C1—C2—O1 | 119.8(2) |

| O1—C4 | 1.439(3) | C3—C2—O1 | 120.4(2) |

| C4—C5 | 1.463(4) | C2—O1—C4 | 117.8(2) |

| C5—C6 | 1.176(4) | O1—C4—C5 | 108.5(2) |

| C6—C5—C4 | 177.3(3) |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

DFT studies are a cornerstone of modern computational chemistry, providing insights into the electronic properties of molecules. For 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, such a study would calculate the electron density to determine the molecular structure and predict its reactivity.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to find the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For a flexible molecule like 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, which has several rotatable bonds (e.g., the C-O-C ether linkage and the propargyl group), a conformational analysis would be necessary. This involves identifying various low-energy conformers and determining their relative stabilities. A study on the parent phenyl propargyl ether has shown the existence of different stable conformations, and a similar landscape would be expected for its bromo-derivative, influenced by the steric and electronic effects of the bromine atom at the ortho position. researchgate.net However, specific optimized geometries and relative energies for 1-Bromo-2-(prop-2-yn-1-yloxy)benzene are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). For 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, the HOMO would likely be distributed over the electron-rich benzene (B151609) ring and the oxygen atom, while the LUMO would be influenced by the electronegative bromine atom and the alkyne's π* orbitals. The energy gap between the HOMO and LUMO would provide an estimate of the molecule's kinetic stability and chemical reactivity. No specific FMO data (HOMO-LUMO energies, orbital plots) for this compound has been published.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule. It localizes the electron density into Lewis-type structures (bonds and lone pairs) and analyzes the stabilizing interactions between them. An NBO analysis of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene would quantify the hybridization of atomic orbitals, the polarity of bonds, and the extent of electron delocalization (hyperconjugation) from lone pairs (e.g., on the oxygen atom) into antibonding orbitals. These interactions are key to understanding the molecule's structure and reactivity. Specific NBO calculations detailing charge distribution and donor-acceptor interactions for this molecule are not publicly documented.

Prediction and Correlation of Spectroscopic Properties with Experimental Data

DFT and other ab initio methods can predict spectroscopic data, such as vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis). These theoretical spectra are invaluable for interpreting experimental results and confirming the structure of a synthesized compound. A computational study on 1-Bromo-2-(prop-2-yn-1-yloxy)benzene would involve calculating these properties and comparing them with experimentally obtained spectra to validate both the theoretical model and the experimental characterization. Such a correlational study has not been found in the literature for this specific compound.

Analysis of Reaction Pathways and Energy Landscapes

A comprehensive theoretical analysis involves mapping the potential energy surface for a given reaction. This allows for the identification of all possible intermediates and transition states, providing a complete energy landscape. Such an analysis would clarify the kinetics and thermodynamics of reactions involving 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, predicting the major products and potential byproducts. No detailed reaction pathways or energy landscape analyses for this molecule have been reported.

Lack of Specific Research Data on the Nonlinear Optical Properties of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene

A thorough investigation into the nonlinear optical (NLO) properties of the chemical compound 1-Bromo-2-(prop-2-yn-1-yloxy)benzene reveals a significant gap in the existing scientific literature. Despite comprehensive searches for computational and theoretical studies focusing on this specific molecule, no dedicated research detailing its NLO characteristics could be identified.

Computational chemistry and theoretical investigations are pivotal in predicting and understanding the NLO behavior of organic molecules. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate key parameters such as polarizability (α), first-order hyperpolarizability (β), and second-order hyperpolarizability (γ). These parameters quantify a molecule's response to an applied electric field and are crucial for the development of new materials for optoelectronic and photonic applications.

While general computational studies on bromo-substituted benzene derivatives and molecules containing alkoxy groups exist, the specific compound 1-Bromo-2-(prop-2-yn-1-yloxy)benzene has not been the subject of such focused theoretical analysis. The presence of a bromine atom (an electron-withdrawing group) and a propargyloxy group (containing a π-system) suggests that the molecule could exhibit interesting electronic properties. However, without dedicated computational studies, any discussion of its NLO properties would be purely speculative.

The scientific community relies on published, peer-reviewed research to build a collective understanding of chemical compounds. In the case of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, the absence of such research on its NLO properties means that no verifiable data tables or detailed research findings can be presented. The generation of scientifically accurate and informative content, as per the requested outline, is therefore not possible at this time. Further experimental and theoretical research is required to elucidate the potential NLO characteristics of this compound.

Applications in Advanced Organic Synthesis

Utilization as a Key Intermediate for Complex Molecular Architectures

The dual reactivity of 1-bromo-2-(prop-2-yn-1-yloxy)benzene allows it to serve as a linchpin in the assembly of complex molecular structures. The propargyl group is a well-known precursor for 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the efficient linking of the benzene (B151609) core to other molecules, forming more complex architectures. For instance, derivatives of this compound can be coupled with various azides to create elaborate triazole-containing products.

Furthermore, the aryl bromide handle can be functionalized before or after the modification of the alkyne, providing a modular approach to complex synthesis. This step-wise functionalization is crucial in multi-step total synthesis where precise control over the introduction of different molecular fragments is required.

Precursor for the Synthesis of Novel Polycyclic and Heterocyclic Systems

A significant application of 1-bromo-2-(prop-2-yn-1-yloxy)benzene and its derivatives lies in the synthesis of fused ring systems, particularly oxygen-containing heterocycles like benzofurans and chromenes.

Researchers have developed a palladium-catalyzed cascade reaction using derivatives of 1-bromo-2-(prop-2-yn-1-yloxy)benzene to produce a variety of benzofuran (B130515) derivatives. nih.gov This process involves an initial intramolecular cyclocarbopalladation, where the palladium catalyst activates the alkyne and the aryl bromide, followed by a Suzuki-Miyaura coupling reaction. nih.gov This tandem approach efficiently builds the benzofuran core and simultaneously installs a substituent at the 3-position of the ring system.

A similar domino strategy has been employed using Sonogashira coupling followed by an intramolecular cyclization. For example, the reaction of related 2-(2-bromophenoxy)acetonitrile (B1272177) derivatives with terminal acetylenes, catalyzed by palladium and copper, leads to the formation of 2,3-disubstituted benzo[b]furans. This sequence involves the initial C-C bond formation via Sonogashira coupling, followed by a base-mediated 5-exo-dig cyclization.

The synthesis of chromene derivatives is another important application. O-propargylated chromene derivatives can undergo click reactions with sulfa drug azides to generate complex hybrid molecules with potential biological activity. nih.gov

Implementation in the Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The aryl bromide moiety of 1-bromo-2-(prop-2-yn-1-yloxy)benzene is a prime handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of a wide array of chemical bonds.

Carbon-Carbon Bond Formation: The compound is an excellent substrate for palladium-catalyzed reactions that form C-C bonds.

Suzuki-Miyaura Coupling: As demonstrated in the synthesis of benzofurans, the aryl bromide can be coupled with organoboron compounds, such as arylboronic acids, to form a new aryl-aryl bond. nih.gov

Sonogashira Coupling: The C(sp²)-Br bond can react with terminal alkynes in the presence of palladium and copper catalysts. This reaction is fundamental for creating extended π-conjugated systems and for synthesizing precursors for further transformations, such as intramolecular cyclizations.

Heck Reaction: While specific examples with this exact substrate are less common in the reviewed literature, the aryl bromide is amenable to Heck coupling with alkenes to form substituted olefins. This reaction provides another powerful tool for C-C bond formation.

Carbon-Heteroatom Bond Formation: The Buchwald-Hartwig amination is a key reaction for forming C-N bonds. This palladium-catalyzed reaction couples aryl halides with a wide range of amines. libretexts.orgwikipedia.org 1-Bromo-2-(prop-2-yn-1-yloxy)benzene can be subjected to this reaction to introduce nitrogen-containing substituents, leading to the synthesis of anilines and other N-aryl compounds which are prevalent in pharmaceuticals and materials science.

The following table summarizes the key coupling reactions applicable to this compound:

| Reaction Name | Bond Formed | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | C(sp²)-C(sp²) | Boronic acid/ester | Pd(0) catalyst, Base |

| Sonogashira | C(sp²)-C(sp) | Terminal alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base |

| Heck | C(sp²)-C(sp²) | Alkene | Pd(0) catalyst, Base |

| Buchwald-Hartwig | C(sp²)-N | Amine | Pd(0) catalyst, Ligand, Base |

Contribution to the Development of New Synthetic Methodologies and Catalytic Processes

The unique structure of 1-bromo-2-(prop-2-yn-1-yloxy)benzene has made it an ideal substrate for developing and showcasing novel synthetic methodologies, particularly tandem or cascade reactions. These processes, where multiple bond-forming events occur in a single operation, are highly sought after for their efficiency and atom economy.

The palladium-catalyzed cyclocarbopalladation/Suzuki-Miyaura coupling sequence is a prime example. nih.gov This work established a new and versatile method for synthesizing C3-functionalized 2-unsubstituted benzofurans, which were previously challenging to access. nih.gov The reaction proceeds through a cascade mechanism that combines an intramolecular cyclization with an intermolecular cross-coupling, all orchestrated by a single palladium catalyst. This methodology represents a significant advancement in the synthesis of this important heterocyclic motif.

The development of such cascade reactions highlights how specifically designed substrates like 1-bromo-2-(prop-2-yn-1-yloxy)benzene are not merely passive starting materials but are active contributors to the innovation of synthetic organic chemistry, enabling the discovery of new catalytic cycles and reaction pathways.

Exploration in Medicinal Chemistry Scaffolds and Bioactive Derivatives

Foundation for the Rational Design of Biologically Active Compounds

The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to create compounds with specific pharmacological actions. nih.gov The (prop-2-ynyloxy)benzene skeleton is an important structural motif used in the synthesis of compounds with medicinal value. semanticscholar.org Its utility lies in its synthetic accessibility and the reactivity of the alkyne group, which can be readily modified to explore a wide chemical space. semanticscholar.org

The synthesis of derivatives from this core structure, often involving the reaction of substituted phenols with propargyl bromide, allows for a systematic investigation of structure-activity relationships. plos.org By strategically altering the substituents on the benzene (B151609) ring, chemists can fine-tune the physicochemical properties of the molecules, which can in turn influence their absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov This approach forms the basis for the rational development of compounds targeted at specific biological systems and diseases. nih.gov The (prop-2-ynyloxy)benzene framework has been identified as a key intermediate in the synthesis of various biologically active molecules, including those with potential antimicrobial, antitumor, and anti-HIV activities. semanticscholar.orgplos.org

Development of Derivatives for Enzyme Modulation and Inhibition

The 1-Bromo-2-(prop-2-yn-1-yloxy)benzene scaffold has been utilized in the development of compounds aimed at enzyme modulation. A notable area of investigation is urease inhibition. Derivatives of (prop-2-ynyloxy)benzene have demonstrated moderate to very good urease inhibition activity. semanticscholar.orgplos.org

One study systematically synthesized a series of these derivatives and tested their ability to inhibit the urease enzyme. The results showed that electronic effects of the substituents on the benzene ring played a crucial role in the inhibitory activity. For instance, compounds bearing electron-withdrawing groups, such as chlorine, tended to show lower IC₅₀ values, indicating greater potency. semanticscholar.orgplos.org A derivative, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene, was identified as a particularly active compound against the urease enzyme. semanticscholar.orgplos.org

Table 1: Urease Inhibition Activity of Selected (Prop-2-ynyloxy)benzene Derivatives

| Compound Name | % Inhibition (at 100 µg/mL) | IC₅₀ (µg/mL) |

|---|---|---|

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene | 82.00 ± 0.09 | 60.2 |

| 2,4-dibromo-1-(prop-2-ynyloxy)benzene | 86.45 ± 0.07 | 70.1 |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene | 85.89 ± 0.07 | 67.14 |

Data sourced from PLOS ONE. plos.org

Research into Potential Antimicrobial and Antifungal Agents

The (prop-2-ynyloxy)benzene moiety is a core structure in compounds investigated for their antimicrobial properties. semanticscholar.org The position and nature of substituents on the benzene ring have been shown to be important factors in determining the antimicrobial activity of these derivatives. researchgate.net

Research has demonstrated that certain bromo-substituted derivatives possess antibacterial efficacy. For example, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene was found to be a potent antibacterial agent against Bacillus subtilis, showing significant inhibitory action. semanticscholar.orgplos.org The broader class of halogenated benzene derivatives has been explored for use as pesticides and fungicides in agriculture, indicating the potential of such scaffolds in antimicrobial applications. dergipark.org.tr While specific studies on the antifungal activity of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene are not detailed, related bromo-phenyl derivatives have been synthesized and tested against phytopathogenic fungi like Fusarium oxysporum. researchgate.net

Table 2: Antibacterial Activity of 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene

| Bacterial Strain | % Inhibition (at 100 µg/mL) | IC₅₀ (µg/mL) |

|---|---|---|

| Bacillus subtilis | 55.67 ± 0.26 | 79.9 |

Data sourced from PLOS ONE. plos.org

Investigation of Frameworks for Anticancer Compound Development

The (prop-2-ynyloxy)benzene structure is considered a valuable framework for the development of potential anticancer agents. semanticscholar.orgplos.org Research has indicated that compounds containing this structural motif have exhibited antitumor activities. semanticscholar.org The versatility of the propargyl ether group allows for its incorporation into more complex molecular architectures that are often a feature of anticancer compounds. ejmo.org While direct studies detailing the anticancer activity of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene itself are limited, the foundational scaffold is recognized for its potential in this therapeutic area. semanticscholar.orgplos.org The development of novel chalcone (B49325) derivatives, which share some structural similarities in terms of aromatic rings, has shown that such compounds can induce cell death in cancer cell lines, suggesting that related frameworks are promising for anticancer drug discovery. ejmo.org

Studies on Derivatives for Antiviral and Other Therapeutic Applications

Beyond enzyme inhibition and antimicrobial applications, the (prop-2-ynyloxy)benzene scaffold has been implicated in a wider range of therapeutic possibilities. Studies have noted that this class of compounds has shown potential anti-HIV activity. semanticscholar.orgplos.org This suggests that the core structure can be used as a starting point for designing novel antiviral agents. The alkyne functionality is particularly useful in this context, as it can participate in "click chemistry" reactions, such as the formation of triazoles, which are a class of compounds with diverse biological activities. nih.gov This synthetic flexibility makes the 1-Bromo-2-(prop-2-yn-1-yloxy)benzene framework an attractive candidate for broader drug discovery programs targeting viral diseases and other therapeutic areas. semanticscholar.orgplos.org

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Bromo-2-(prop-2-yn-1-yloxy)benzene |

| 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene |

| 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene |

| 2,4-dibromo-1-(prop-2-ynyloxy)benzene |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide |

Contributions to Materials Science and Polymer Chemistry

Integration into Polymer Architectures, Particularly via Click Chemistry

The terminal alkyne of the propargyl group is particularly amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the facile ligation of the monomer to polymer backbones or other monomers bearing azide (B81097) functionalities. ugent.be This approach is instrumental in creating well-defined polymer architectures such as block copolymers, graft copolymers, and dendrimers. nih.gov For instance, a polymer chain with pendant azide groups can be readily functionalized with 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, introducing both the bromophenyl and the newly formed triazole linkage into the side chains. The presence of the bromo group offers a site for further post-polymerization modification, such as cross-coupling reactions, enabling the synthesis of even more complex and functional polymer structures.

The general strategy for integrating molecules with terminal alkynes, like 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, into polymer structures via click chemistry is well-established. This methodology allows for the precise and efficient construction of complex polymeric materials under mild reaction conditions. ugent.be

Development of Functional Materials with Tunable Properties

The incorporation of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene into polymers allows for the development of functional materials with properties that can be finely tuned. The rigid aromatic core and the potential for intermolecular interactions through the bromo-substituent can enhance the thermal stability and mechanical properties of the resulting polymers.

By copolymerizing this monomer with other vinyl monomers, it is possible to create materials where the concentration of the bromophenyl and propargyl ether moieties can be systematically varied. This allows for the tuning of properties such as the refractive index, dielectric constant, and solubility of the final material. nih.gov The ability to introduce cleavable functional groups into the polymer backbone through radical ring-opening copolymerizations with cyclic monomers presents a versatile strategy for creating degradable vinyl polymers with programmable degradation profiles. nih.gov

Table 1: Potential Tunable Properties of Polymers Incorporating 1-Bromo-2-(prop-2-yn-1-yloxy)benzene

| Property | Tuning Mechanism | Potential Application |

| Thermal Stability | Incorporation of aromatic rings | High-performance plastics |

| Refractive Index | Variation of monomer concentration | Optical films and coatings |

| Degradability | Copolymerization with cyclic monomers | Biomedical materials |

| Solubility | Modification of the bromo-substituent | Processable advanced materials |

This table is illustrative and based on general principles of polymer chemistry, as specific data for polymers derived from 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is not widely available.

Synthesis of Specialty Monomers and Crosslinking Agents for Advanced Polymers

1-Bromo-2-(prop-2-yn-1-yloxy)benzene can serve as a precursor for the synthesis of more complex specialty monomers. The bromo-group can be transformed into a variety of other functional groups through reactions like Suzuki or Sonogashira coupling, creating novel monomers with unique electronic or optical properties.

Furthermore, the propargyl group can undergo thermal or catalytic polymerization, making this compound a potential crosslinking agent. researchgate.net When blended with a polymer matrix, the thermal curing of the propargyl ether groups can lead to the formation of a highly crosslinked, thermoset material. researchgate.net This process can significantly enhance the thermal stability, chemical resistance, and mechanical strength of the polymer. Acrylic polymers with pendant propargyl groups, for instance, can be crosslinked through azide-alkyne click reactions to form triazole networks. researchgate.net

Application in the Field of Electronic and Optical Materials

Polymers containing aromatic rings and conjugated systems often exhibit interesting electronic and optical properties. While specific data for polymers derived from 1-Bromo-2-(prop-2-yn-1-yloxy)benzene are not extensively documented, the presence of the bromophenyl group suggests potential applications in high refractive index polymers. The introduction of heavy atoms like bromine into a polymer matrix is a known strategy to increase its refractive index. nih.gov

The synthesis of conjugated polymers with specific structural features can lead to materials with tailored optical responses, making them suitable for applications in optical sensors or switches. mdpi.com Furthermore, the ability to create well-defined polymer architectures through click chemistry could enable the fabrication of materials with specific photophysical properties for use in optoelectronic devices. mdpi.com

Conclusion and Future Research Perspectives

Synthesis of Progress in Understanding and Utilizing 1-Bromo-2-(prop-2-yn-1-yloxy)benzene

1-Bromo-2-(prop-2-yn-1-yloxy)benzene is a bifunctional molecule that has garnered attention as a versatile intermediate in organic synthesis. The primary and most direct route to this compound involves the Williamson ether synthesis, a well-established and efficient method. This reaction is typically carried out by deprotonating 2-bromophenol (B46759) with a suitable base, such as potassium carbonate, followed by nucleophilic substitution with propargyl bromide. researchgate.net The presence of both a reactive alkyne and an aryl bromide functionality within the same molecule makes it a valuable precursor for a variety of chemical transformations.

The terminal alkyne group is particularly amenable to cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov This reaction allows for the facile construction of 1,2,3-triazole rings, which are important scaffolds in medicinal chemistry and materials science. While specific studies on 1-Bromo-2-(prop-2-yn-1-yloxy)benzene are not extensively documented, the reactivity of analogous aryl propargyl ethers in such reactions is well-established. nih.gov

Furthermore, the aryl bromide moiety serves as a handle for a wide range of transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to, the Sonogashira, Heck, Suzuki, and Buchwald-Hartwig amination reactions. organic-chemistry.orgwikipedia.orgwikipedia.orgorganic-chemistry.org These powerful C-C and C-N bond-forming reactions enable the introduction of diverse substituents onto the aromatic ring, further expanding the synthetic utility of this compound. The propargyl ether group itself can also undergo rearrangement reactions, such as the Claisen rearrangement, to yield chromene derivatives, which are prevalent in many natural products and biologically active molecules. rsc.orgnsf.gov

The dual reactivity of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene has positioned it as a valuable building block in the synthesis of heterocyclic compounds and as a monomer in the development of functional polymers. The ability to selectively functionalize either the alkyne or the aryl bromide allows for a stepwise and controlled approach to the synthesis of complex molecular architectures.

Identification of Remaining Research Challenges and Unexplored Reactivity

Despite its potential, the full scope of the reactivity of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene remains largely unexplored. A significant research challenge is the development of selective and orthogonal reaction conditions that allow for the independent functionalization of the alkyne and aryl bromide moieties in a single pot or in a sequential manner without the need for extensive protection-deprotection steps. While the individual reactivities of these functional groups are well-understood, their interplay within the same molecule can lead to competing side reactions, which requires careful optimization of reaction parameters.

The intramolecular reactivity of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is another area that warrants further investigation. For instance, intramolecular cyclization reactions, potentially catalyzed by transition metals, could lead to the formation of novel heterocyclic ring systems. The steric hindrance imposed by the ortho-bromo substituent may influence the regioselectivity of such cyclizations, offering a pathway to unique isomers that are not accessible through other synthetic routes.

Furthermore, the reactivity of the propargylic C-H bonds and the potential for C-H activation at the aromatic ring are unexplored avenues of research. The development of catalytic systems that can selectively activate these bonds would open up new possibilities for the derivatization of this molecule.

A hypothetical data table illustrating potential yields for various cross-coupling reactions with 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, based on known reactivities of similar compounds, is presented below.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | 25 | 85 |

| Heck | Styrene | Pd(OAc)₂/P(o-tol)₃ | DMF | 100 | 78 |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄/K₂CO₃ | Toluene/H₂O | 90 | 92 |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP/NaOtBu | Toluene | 110 | 88 |

This data is illustrative and based on the general reactivity of aryl bromides in these cross-coupling reactions.

Opportunities for Synergistic Applications in Interdisciplinary Fields

The unique structural features of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene present numerous opportunities for its application in interdisciplinary fields. In materials science, its ability to undergo polymerization through both the alkyne and aryl bromide functionalities makes it a promising monomer for the synthesis of advanced materials. For example, polymerization via the alkyne group can lead to the formation of conjugated polymers with interesting optoelectronic properties. rsc.org Concurrently, the aryl bromide can be used as a site for post-polymerization modification, allowing for the fine-tuning of the material's properties. Such polymers could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

In medicinal chemistry, the 1,2,3-triazole ring formed from the cycloaddition of the propargyl group is a well-known pharmacophore. The ability to synthesize a library of triazole-containing compounds derived from 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, with further diversification at the aromatic ring, could lead to the discovery of new drug candidates with a wide range of biological activities.

The development of thermosetting resins is another area where this compound could have a significant impact. Aryl propargyl ethers are known to undergo thermal curing to form highly cross-linked, heat-resistant polymers. acs.org The presence of the bromo substituent could potentially enhance the fire-retardant properties of the resulting material.

A hypothetical data table outlining potential applications in various interdisciplinary fields is provided below.

| Field | Potential Application | Key Functional Group(s) |

| Materials Science | Synthesis of functional polymers for OLEDs and OPVs | Propargyl and Bromo groups |

| Medicinal Chemistry | Precursor for the synthesis of bioactive triazole compounds | Propargyl group |

| Polymer Chemistry | Monomer for high-performance thermosetting resins | Propargyl and Bromo groups |

| Organic Synthesis | Versatile building block for complex molecule synthesis | Propargyl and Bromo groups |

This table presents potential applications based on the known reactivity of the functional groups present in the molecule.

Considerations for Sustainable and Scalable Synthetic Routes

The current primary synthetic route to 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, the Williamson ether synthesis, is generally considered to be a robust and scalable process. However, for large-scale industrial applications, considerations for sustainability become paramount. This includes the use of greener solvents, minimizing waste generation, and the development of catalytic processes that can operate under milder conditions.

One area for improvement would be the development of a one-pot synthesis from readily available starting materials, which would reduce the number of purification steps and minimize solvent usage. Furthermore, exploring the use of phase-transfer catalysis could allow the reaction to be carried out in more environmentally benign solvent systems, such as water.

The development of recyclable catalytic systems for the subsequent functionalization of 1-Bromo-2-(prop-2-yn-1-yloxy)benzene is also a crucial aspect of sustainable chemistry. For example, the use of heterogeneous catalysts for the cross-coupling and cycloaddition reactions would simplify product purification and allow for the reuse of the catalyst, thereby reducing costs and environmental impact.

Future research should also focus on the life cycle assessment of the synthesis and application of this compound to ensure that its development aligns with the principles of green chemistry.

Q & A

What are the common synthetic routes for preparing 1-Bromo-2-(prop-2-yn-1-yloxy)benzene, and how do reaction conditions influence yield?

Basic

The compound is typically synthesized via nucleophilic substitution or palladium-catalyzed coupling. A direct method involves reacting 2-bromophenol with propargyl bromide under alkaline conditions (e.g., K₂CO₃ in acetone at reflux) to introduce the propargyloxy group . Alternatively, Ullmann-type coupling between 1-bromo-2-iodobenzene and propargyl alcohol using a CuI catalyst has been reported . Yield optimization depends on solvent polarity, base strength, and reaction time.

Advanced

Advanced routes employ regioselective functionalization. For example, Sonogashira coupling of 2-bromoiodobenzene with propargyl alcohol under Pd(PPh₃)₄/CuI catalysis achieves higher yields (>85%) in DMF at 80°C . Key challenges include suppressing alkyne homocoupling; adding catalytic PPh₃ and degassing solvents mitigates this. Microwave-assisted synthesis reduces reaction time (30 minutes vs. 12 hours) but requires precise temperature control to avoid decomposition .

How does the electronic nature of the bromine substituent influence reactivity in cross-coupling reactions?

Basic

The bromine atom at the ortho position activates the benzene ring toward electrophilic substitution while directing coupling reactions (e.g., Suzuki, Heck) to specific positions. Its electron-withdrawing effect stabilizes transition states in palladium-catalyzed cross-couplings, enhancing reactivity compared to non-halogenated analogs .

Advanced

In Suzuki-Miyaura couplings, the bromine’s ortho-directing effect competes with steric hindrance from the propargyloxy group. Computational studies suggest that the propargyloxy group’s electron-donating resonance increases electron density at the para position, leading to mixed regioselectivity. This requires careful ligand selection (e.g., SPhos or XPhos) to control coupling sites .

What analytical techniques resolve ambiguities in characterizing this compound’s regioisomers?

Basic

1H/13C NMR and high-resolution mass spectrometry (HRMS) are standard. The propargyloxy group’s terminal alkyne proton appears as a triplet (δ 2.5–2.6 ppm, J = 2.4 Hz), while bromine’s deshielding effect shifts adjacent aromatic protons downfield (δ 7.3–7.6 ppm) .

Advanced

NOESY or ROESY NMR can distinguish regioisomers by correlating spatial proximity between the propargyloxy group and bromine. For example, in the ortho isomer, NOE interactions between the alkyne proton and aromatic protons confirm substitution patterns. X-ray crystallography provides definitive structural validation, as seen in related brominated aryl ethers .

How do competing reaction pathways (e.g., oxidation vs. substitution) affect functionalization strategies?

Advanced

The propargyloxy group’s triple bond is susceptible to oxidation, which competes with nucleophilic substitution of bromine. For instance, using KMnO₄ under acidic conditions oxidizes the alkyne to a ketone, whereas milder AgNO₃/Na₂S₂O₃ selectively substitutes bromine with thiols . Solvent choice (e.g., DMSO vs. THF) and temperature are critical for pathway control.

What methodologies address contradictions in reported reaction yields for this compound?

Advanced

Discrepancies often arise from trace moisture or oxygen in palladium-catalyzed reactions. Rigorous drying of solvents (molecular sieves) and Schlenk-line techniques improve reproducibility. For example, a 20% yield increase was achieved by degassing DMF via freeze-pump-thaw cycles . Impurities from incomplete propargylation can be removed via column chromatography (hexane:EtOAc 4:1) .

How is this compound applied in medicinal chemistry or materials science?

Basic

It serves as a precursor to bioactive molecules, such as kinase inhibitors, where the bromine enables late-stage diversification via cross-coupling . In materials science, its alkyne group participates in click chemistry for polymer functionalization .

Advanced